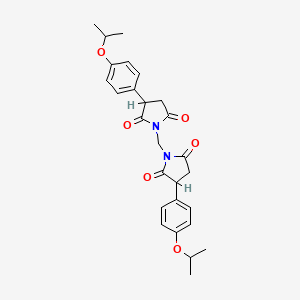

N,N'-Methylenebis(p-isopropoxyphenylsuccinimide)

Description

N,N'-Methylenebis(p-isopropoxyphenylsuccinimide) is a bis-succinimide derivative characterized by a methylene-bridged diphenylene core substituted with isopropoxy groups. Such compounds are typically employed as crosslinkers in polymer chemistry or intermediates in pharmaceutical synthesis due to their rigid aromatic backbones and reactive imide groups . The isopropoxy substituents likely enhance solubility in organic matrices compared to non-alkylated analogs, as seen in similar systems .

Properties

CAS No. |

115906-23-5 |

|---|---|

Molecular Formula |

C27H30N2O6 |

Molecular Weight |

478.5 g/mol |

IUPAC Name |

1-[[2,5-dioxo-3-(4-propan-2-yloxyphenyl)pyrrolidin-1-yl]methyl]-3-(4-propan-2-yloxyphenyl)pyrrolidine-2,5-dione |

InChI |

InChI=1S/C27H30N2O6/c1-16(2)34-20-9-5-18(6-10-20)22-13-24(30)28(26(22)32)15-29-25(31)14-23(27(29)33)19-7-11-21(12-8-19)35-17(3)4/h5-12,16-17,22-23H,13-15H2,1-4H3 |

InChI Key |

JVMQJWJMRMLTDE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C2CC(=O)N(C2=O)CN3C(=O)CC(C3=O)C4=CC=C(C=C4)OC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Methylenebis(p-isopropoxyphenylsuccinimide) typically involves the reaction of p-isopropoxyphenylsuccinimide with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge, linking the two p-isopropoxyphenylsuccinimide molecules. The reaction conditions often include:

Temperature: Moderate heating (around 70°C)

Catalyst: Acidic catalyst such as hydrochloric acid

Solvent: A suitable organic solvent like dichloromethane

Industrial Production Methods

In an industrial setting, the production of N,N’-Methylenebis(p-isopropoxyphenylsuccinimide) may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to achieve high purity and efficiency, often involving:

- Automated mixing and heating systems

- Real-time monitoring of reaction conditions

- Purification steps such as recrystallization or chromatography

Chemical Reactions Analysis

Types of Reactions

N,N’-Methylenebis(p-isopropoxyphenylsuccinimide) can undergo various chemical reactions, including:

- Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

- Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

- Substitution: Nucleophilic substitution reactions can occur at the methylene bridge or the aromatic rings.

Common Reagents and Conditions

- Oxidation: Potassium permanganate in an acidic medium

- Reduction: Lithium aluminum hydride in anhydrous ether

- Substitution: Nucleophiles like amines or thiols under basic conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

- Oxidation: Formation of carboxylic acids or ketones

- Reduction: Formation of alcohols or amines

- Substitution: Formation of substituted derivatives with various functional groups

Scientific Research Applications

N,N’-Methylenebis(p-isopropoxyphenylsuccinimide) has a wide range of applications in scientific research, including:

- Chemistry: Used as a crosslinking agent in polymer chemistry to create stable, three-dimensional network structures.

- Biology: Employed in the study of enzyme kinetics and protein interactions due to its ability to form stable complexes.

- Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

- Industry: Utilized in the production of advanced materials, such as hydrogels and nanocomposites, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N,N’-Methylenebis(p-isopropoxyphenylsuccinimide) involves its ability to form stable covalent bonds with various molecular targets. The methylene bridge allows for the formation of crosslinked structures, which can enhance the stability and functionality of the resulting materials. The compound can interact with proteins, enzymes, and other biomolecules, influencing their activity and stability.

Comparison with Similar Compounds

Key Observations :

- The target compound’s isopropoxy groups likely improve organic solubility compared to unsubstituted analogs like N,N'-Methylenebis(acrylamide), which is water-soluble due to its polar acrylamide termini .

- Higher molecular weight and aromaticity may elevate the melting point above 200°C, similar to Compound 35 .

Toxicological and Environmental Impact

- N,N'-Methylenebis(urea) () and related bis-amides show moderate aquatic toxicity (e.g., LC₅₀ > 220 mg/L in fish), suggesting the target compound may require similar handling precautions .

- Limited data exist for succinimide derivatives, but structural analogs like N-Phenylsuccinimide are classified as research chemicals with undefined toxicological profiles .

Biological Activity

N,N'-Methylenebis(p-isopropoxyphenylsuccinimide) is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

N,N'-Methylenebis(p-isopropoxyphenylsuccinimide) belongs to the class of succinimides, which are cyclic imides derived from succinic acid. The synthesis typically involves the reaction of p-isopropoxyphenylsuccinimide with formaldehyde or related compounds under controlled conditions to form the methylene bridge between two succinimide moieties.

Anticancer Activity

Recent studies have highlighted the anticancer properties of similar succinimide derivatives. For instance, a study focused on new derivatives synthesized through the Diels–Alder reaction demonstrated significant cytotoxic effects against various cancer cell lines, including K562 (leukemia), HeLa (cervical cancer), and others. These compounds exhibited high to moderate cytotoxicity and induced apoptosis, primarily through the activation of caspases, which are crucial mediators in apoptotic pathways .

The mechanism underlying the anticancer activity appears to involve:

- Caspase Activation : Compounds similar to N,N'-Methylenebis(p-isopropoxyphenylsuccinimide) have been shown to activate caspases 3 and 7, indicative of apoptosis initiation .

- Gene Expression Modulation : Microarray analysis revealed that these compounds upregulate pro-apoptotic genes while also affecting anti-apoptotic pathways associated with NF-kB signaling .

- DNA Interaction : Some derivatives demonstrated DNA intercalating properties, suggesting a direct interaction with genetic material that could hinder cancer cell proliferation .

Antimicrobial Activity

In addition to anticancer properties, some studies have reported antimicrobial activities for related succinimide compounds. For example, novel derivatives exhibited promising in vitro antifungal activities against several fungal strains, indicating potential applications in treating fungal infections .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Anticancer Activity Study | Showed significant cytotoxicity against K562 and HeLa cells; induced apoptosis via caspase activation. |

| Antifungal Activity Assessment | Demonstrated in vitro antifungal efficacy against multiple fungi; suggests potential for therapeutic use in infections. |

| Gene Expression Profiling | Revealed modulation of genes involved in apoptosis; indicated dual action on both pro-apoptotic and anti-apoptotic pathways. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.